molecular formula C19H13ClN2O4 B2513004 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one CAS No. 892755-67-8

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one

Cat. No.: B2513004
CAS No.: 892755-67-8
M. Wt: 368.77
InChI Key: GUVNKNXFFAINFZ-UHFFFAOYSA-N
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Description

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C19H13ClN2O4 and its molecular weight is 368.77. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interactions

The compound, 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one, exhibits significant molecular interactions due to its structural complexity. A study detailed the molecular structure of a related compound, highlighting the presence of hydrogen bonds forming two-dimensional sheets and offset π–π stacking interactions, contributing to its stability and potential bioactive properties (Baral, Nayak, Pal, & Mohapatra, 2018).

Synthesis and Structural Insights

The synthesis processes of oxadiazole derivatives containing a 2H-chromen-2-one moiety have been explored, emphasizing their potential antibacterial and antifungal properties. This involves precursor compounds and subsequent synthesis steps, leading to the creation of compounds characterized by various spectroscopic techniques (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).

Spectroscopic Characterization

The structural characterization of oxadiazole derivatives is crucial for understanding their properties. A study provided insights into NMR characterization, detailing the chemical shifts and structural details of oxadiazole derivatives, essential for elucidating their molecular structure and potential applications (Kim et al., 2018).

Potential Applications and Biological Activities

Antimicrobial Properties

A series of synthesized compounds, including this compound derivatives, have been evaluated for antimicrobial activities. These compounds showed significant activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).

Analgesic and Anti-inflammatory Activities

Some derivatives of this compound have been investigated for their anti-inflammatory and analgesic activities. These studies highlight the potential therapeutic applications of these compounds in managing pain and inflammation (Ingale et al., 2010).

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O4/c1-2-24-15-5-3-4-12-10-14(19(23)25-16(12)15)18-21-17(22-26-18)11-6-8-13(20)9-7-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVNKNXFFAINFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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